molecular formula C20H21NO4 B267260 N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

カタログ番号 B267260
分子量: 339.4 g/mol
InChIキー: OXRCJNIVKDRIFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key regulator of B-cell receptor signaling, which is essential for B-cell survival and proliferation. Inhibition of BTK by N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide leads to downstream effects on several signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation.
Biochemical and physiological effects:
N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit BTK activity and downstream signaling pathways in B-cells, leading to decreased cell viability and proliferation. In addition, N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce apoptosis (programmed cell death) in B-cell lines and primary CLL cells. In preclinical models of CLL and NHL, N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit tumor growth and prolong survival.

実験室実験の利点と制限

One advantage of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, which minimizes off-target effects. In addition, N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promising results in preclinical models of B-cell malignancies, suggesting that it may be an effective treatment option for these diseases. However, one limitation of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is its limited bioavailability, which may limit its efficacy in vivo.

将来の方向性

For research on N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide include further preclinical studies to evaluate its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. In addition, clinical trials are needed to evaluate the safety and efficacy of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide in patients with B-cell malignancies. Other potential future directions include the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers that can predict response to BTK inhibition.

合成法

The synthesis of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the condensation of 3-acetylphenol with 4-hydroxybenzaldehyde to form a chalcone intermediate. The chalcone is then reacted with tetrahydrofuran-2-carbaldehyde to produce the final product, N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide. The synthesis of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

科学的研究の応用

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell viability and proliferation in B-cell lines and primary CLL cells. In vivo studies have demonstrated that N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide inhibits tumor growth and prolongs survival in mouse models of CLL and NHL.

特性

製品名

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

分子式

C20H21NO4

分子量

339.4 g/mol

IUPAC名

N-(3-acetylphenyl)-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C20H21NO4/c1-14(22)16-4-2-5-17(12-16)21-20(23)15-7-9-18(10-8-15)25-13-19-6-3-11-24-19/h2,4-5,7-10,12,19H,3,6,11,13H2,1H3,(H,21,23)

InChIキー

OXRCJNIVKDRIFN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

正規SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。